4-(Carboxyvin-2-YL)phenylboronic acid
Overview
Description
This compound belongs to the class of organic compounds known as cinnamic acids. These are organic aromatic compounds containing a benzene and a carboxylic acid group forming 3-phenylprop-2-enoic acid .
Synthesis Analysis
The synthesis of 4-(Carboxyvin-2-YL)phenylboronic acid involves several steps. The process includes borylation, oxidation, nitration, esterification, and hydrogenation . The synthetic processes used to obtain these active compounds are relatively simple and well known .Molecular Structure Analysis
The molecular formula of 4-(Carboxyvin-2-YL)phenylboronic acid is C9H9BO4 . The InChI representation of the molecule is InChI=1S/C9H9BO4/c11-9(12)6-3-7-1-4-8(5-2-7)10(13)14/h1-6,13-14H, (H,11,12)/b6-3+ .Chemical Reactions Analysis
The chemical reactions involving 4-(Carboxyvin-2-YL)phenylboronic acid are complex and can involve multiple steps. For instance, the molecular modification by the introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .Physical And Chemical Properties Analysis
The molecular weight of 4-(Carboxyvin-2-YL)phenylboronic acid is 191.98 g/mol . More detailed physical and chemical properties are not available in the retrieved data.Scientific Research Applications
Enrichment of Cis-Diol Containing Molecules
Phenylboronic acid-functionalized materials are increasingly used for the selective enrichment of cis-diol containing molecules, which include nucleosides, catechols, saccharides, and glycoproteins. These materials exploit the reversible covalent reaction between phenylboronic acid and cis-diols, which is pH-dependent. This feature is particularly useful in separation science, where high selectivity and binding capacity are crucial .
Drug Discovery and Development
In the realm of drug discovery, 4-(Carboxyvin-2-YL)phenylboronic acid is categorized as an experimental small molecule. While specific pharmacological indications, interactions, and adverse effects are not detailed, the compound’s structure and chemical properties are of interest for building, training, and validating predictive machine-learning models. These models can accelerate drug research by predicting potential drug-target interactions and optimizing chemical compounds for therapeutic use .
Glucose-Sensitive Polymers for Diabetes Treatment
An innovative application of phenylboronic acid derivatives is in the creation of glucose-sensitive polymers. These polymers can enable self-regulated insulin release, which is a significant advancement in diabetes treatment. The ability to respond to glucose levels makes these polymers potential candidates for smart drug delivery systems, improving patient compliance and treatment efficacy .
Diagnostic Agents
The unique properties of phenylboronic acid derivatives also make them suitable for use as diagnostic agents. Their selective binding to specific biomolecules can be utilized in the development of diagnostic tools for various diseases, including cancer and infectious diseases. The diagnostic agents can be designed to detect the presence of target molecules in biological samples, aiding in early diagnosis and monitoring of disease progression .
Wound Healing Applications
Phenylboronic acid conjugates have shown promise in wound healing applications. Their ability to interact with biological tissues and aid in the repair process can be harnessed to develop new treatments for wounds. This includes promoting tissue regeneration and preventing infections, which are critical factors in the healing process .
Tumor Targeting
Another significant application is in tumor targeting. Phenylboronic acid derivatives can be engineered to recognize and bind to cancer cells selectively. This specificity allows for the development of targeted therapies, which can deliver therapeutic agents directly to the tumor site, minimizing side effects and improving treatment outcomes .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Future Directions
The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . The main challenge in the design of phenylboronic acid-based hydrogel is the finding of polymer network structures that afford the correction of the pH value of phenylboronic acid sequences (pKa = 8.68) to the physiological pH (near 7.4) maintaining the fast response to glucose . This suggests that there is a lot of potential for future research and development in this area.
Mechanism of Action
Target of Action
The primary target of 4-(Carboxyvin-2-YL)phenylboronic Acid is Beta-lactamase in Escherichia coli (strain K12) . Beta-lactamase is an enzyme that provides multi-resistance to bacteria against beta-lactam antibiotics such as penicillins, cephamycins, and carbapenems .
Mode of Action
Boronic acids are known to form reversible covalent complexes with enzymes, which could suggest a potential mechanism of action .
properties
IUPAC Name |
(E)-3-(4-boronophenyl)prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BO4/c11-9(12)6-3-7-1-4-8(5-2-7)10(13)14/h1-6,13-14H,(H,11,12)/b6-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEMLKNHGGSYOMP-ZZXKWVIFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C=CC(=O)O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(C1=CC=C(C=C1)/C=C/C(=O)O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Carboxyvin-2-YL)phenylboronic acid | |
CAS RN |
159896-15-8 | |
Record name | 4-(E-2-Carboxyvinyl)benzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-(Carboxyvin-2-YL)phenylboronic acid interact with AmpC β-lactamase and what are the downstream effects?
A1: The research paper describes the use of X-ray crystallography to determine the structure of AmpC β-lactamase from E. coli in complex with 4-(Carboxyvin-2-YL)phenylboronic acid. [] While the abstract doesn't provide specific details about the interaction or downstream effects, it suggests that 4-(Carboxyvin-2-YL)phenylboronic acid acts as an inhibitor of this enzyme. Further investigation into the full text of the paper would be required to elaborate on the specific interactions within the active site and the resulting impact on the enzyme's activity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.